3-(Trifluoromethyl)isoxazol-5-ol

Description

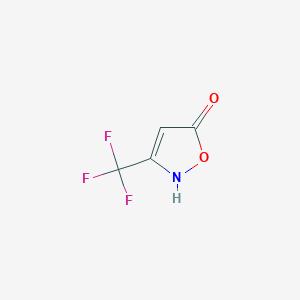

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO2/c5-4(6,7)2-1-3(9)10-8-2/h1,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUDTNKXRBJRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NOC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Isoxazol 5 Ol and Its Derivatives

Direct Synthesis Approaches for Trifluoromethylated Isoxazoles

Direct approaches to the trifluoromethylated isoxazole (B147169) core often focus on constructing the heterocyclic ring from acyclic precursors in a highly efficient manner. These methods include metal-free protocols, cascade reactions, radical-mediated pathways, and one-pot procedures, which offer significant advantages in terms of sustainability, cost-effectiveness, and operational simplicity.

Metal-Free Synthetic Protocols

In recent years, a significant shift towards environmentally benign chemical processes has spurred the development of metal-free synthetic routes for isoxazoles. nih.gov Traditional methods often rely on metal catalysts like copper or ruthenium for cycloaddition reactions, which can lead to issues with cost, toxicity, and product contamination. researchgate.net To circumvent these drawbacks, metal-free alternatives have been devised. nih.govresearchgate.net

One prominent metal-free strategy involves the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile. rsc.org A notable example is a method for synthesizing 4-(trifluoromethyl)isoxazoles from readily available α,β-unsaturated carbonyl compounds. organic-chemistry.orgrsc.org This reaction utilizes sodium triflinate (CF₃SO₂Na) as an inexpensive trifluoromethyl source and tert-butyl nitrite (B80452) (tBuONO) as both an oxidant and a source for the nitrogen and oxygen atoms of the isoxazole ring. organic-chemistry.orgrsc.org Another effective metal-free approach is the (diacetoxyiodo)benzene (B116549) (DIB)-mediated oxidation of trifluoromethyl aldoximes, which generates trifluoroacetonitrile (B1584977) oxide in situ for subsequent cycloaddition reactions. beilstein-journals.orgresearchgate.net These protocols avoid the need for transition metals, aligning with the principles of green chemistry. researchgate.net

Cascade Trifluoromethyloximation/Cyclization/Elimination Strategies from α,β-Unsaturated Carbonyl Compounds

A highly efficient, metal-free method for the synthesis of 4-(trifluoromethyl)isoxazoles involves a cascade reaction sequence starting from α,β-unsaturated carbonyl compounds, such as chalcones. organic-chemistry.orgrsc.org This strategy employs sodium triflinate (CF₃SO₂Na) as the trifluoromethyl source and tert-butyl nitrite (tBuONO) as a multitasking reagent that serves as both an oxidant and the N-O unit donor. organic-chemistry.org

The reaction proceeds through a regio- and stereoselective cascade involving trifluoromethyloximation, cyclization, and elimination steps. organic-chemistry.org This transformation, typically conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO) under sealed conditions, facilitates the sequential formation of C-CF₃, C-N, and C-O bonds in a single operation. organic-chemistry.org The process demonstrates broad substrate scope and excellent functional group tolerance, successfully converting various α,β-unsaturated ketones and aldehydes into the corresponding 4-(trifluoromethyl)isoxazoles in moderate to excellent yields. organic-chemistry.org This methodology provides a sustainable and efficient alternative to traditional multi-step syntheses that often require expensive reagents or catalysts. organic-chemistry.orgrsc.org

Radical Pathway-Mediated Syntheses

Mechanistic studies have revealed that several modern syntheses of trifluoromethylated isoxazoles proceed via radical pathways. The cascade reaction involving CF₃SO₂Na and tBuONO, for instance, is initiated by the oxidation of CF₃SO₂Na, which generates the key trifluoromethyl radical (•CF₃). organic-chemistry.org This radical intermediate is central to the formation of the C-CF₃ bond in the initial step of the cascade.

Similarly, tert-butyl nitrite (TBN) has been employed as a non-metallic radical initiator and an N-O fragment donor in other contexts. nih.gov It can induce a C(sp³)–H bond radical nitrile oxidation followed by an intramolecular cycloaddition to form complex polycyclic architectures containing an isoxazole or isoxazoline (B3343090) ring. nih.gov The deliberate use of radical-based routes has also been explored for synthesizing other trifluoromethyl-substituted heterocycles, showcasing the power of radical chemistry to create complex molecules. nih.gov These radical-mediated approaches are valuable for their ability to form challenging bonds under relatively mild conditions.

One-Pot Synthetic Procedures

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. A simple and efficient one-pot procedure has been developed for the synthesis of functionalized 3-trifluoromethyl-2-isoxazolines and 3-trifluoromethylisoxazoles starting from trifluoromethyl aldoxime. beilstein-journals.orgd-nb.info

This method utilizes an oxidant, such as (diacetoxyiodo)benzene (DIB), to convert trifluoromethyl aldoxime into the highly reactive trifluoroacetonitrile oxide intermediate in situ. beilstein-journals.orgd-nb.info This dipole is immediately trapped by a dipolarophile (an alkene or alkyne) present in the reaction mixture to yield the desired heterocyclic product through a 1,3-dipolar cycloaddition. d-nb.info The reaction proceeds under mild, metal-free conditions and demonstrates complete regioselectivity, affording only the 3-trifluoromethyl-5-substituted-2-isoxazoline regioisomer when terminal olefins are used. beilstein-journals.orgnih.gov This straightforward procedure bypasses the need to isolate the often volatile and unstable trifluoroacetohydroxamoyl halide intermediates common in traditional multi-step approaches. beilstein-journals.orgd-nb.info

Table 1: One-Pot Synthesis of 3-Trifluoromethyl-2-isoxazolines and Isoxazoles from Trifluoromethyl Aldoxime d-nb.info

| Entry | Substrate (Dipolarophile) | Product | Yield (%) |

| 1 | Allylbenzene | 5-benzyl-3-(trifluoromethyl)-4,5-dihydroisoxazole | 76 |

| 2 | N-allyl-N-Cbz-amine | tert-butyl (3-(trifluoromethyl)-4,5-dihydroisoxazol-5-yl)methylcarbamate | 90 |

| 3 | N-allyl-N-Boc-amine | benzyl (3-(trifluoromethyl)-4,5-dihydroisoxazol-5-yl)methylcarbamate | 91 |

| 4 | Styrene | 5-phenyl-3-(trifluoromethyl)-4,5-dihydroisoxazole | 64 |

| 5 | para-Chlorostyrene | 5-(4-chlorophenyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole | 51 |

| 6 | para-Bromostyrene | 5-(4-bromophenyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole | 56 |

| 7 | Phenylacetylene | 5-phenyl-3-(trifluoromethyl)isoxazole | 53 beilstein-journals.org |

Synthesis Utilizing Trifluoromethyl-Containing Precursors

An alternative and widely used strategy for constructing trifluoromethylated isoxazoles involves starting with building blocks that already contain the trifluoromethyl group. This approach ensures the efficient incorporation of the crucial CF₃ moiety into the final heterocyclic structure.

Reactions Involving Trifluoromethyl Aldoximes

Trifluoromethyl aldoxime is a key and versatile precursor for the synthesis of 3-trifluoromethylisoxazoles and their dihydro-analogs (isoxazolines). researchgate.netd-nb.info The classical approach to using this precursor involves a two-step process: first, the aldoxime is halogenated to produce a volatile trifluoroacetohydroxamoyl chloride or bromide. beilstein-journals.orgd-nb.info This intermediate is then treated with a base to generate trifluoroacetonitrile oxide via elimination. The resulting nitrile oxide subsequently undergoes a 1,3-dipolar cycloaddition with an appropriate alkene or alkyne. beilstein-journals.orgd-nb.info However, this multi-step procedure can suffer from low yields, particularly in the halogenation step. beilstein-journals.org

To overcome these limitations, more direct methods have been developed. As detailed previously (Section 2.1.4), a modern and efficient one-pot, metal-free protocol involves the direct oxidation of trifluoromethyl aldoxime with an oxidant like DIB. researchgate.netd-nb.info This in situ generation of trifluoroacetonitrile oxide, followed by its immediate reaction with a dipolarophile, provides a much simpler and higher-yielding pathway to a variety of functionalized 3-trifluoromethyl-2-isoxazolines and 3-trifluoromethylisoxazoles. beilstein-journals.orgd-nb.info This method has proven effective with a range of terminal olefins and alkynes, consistently producing the 3,5-disubstituted isoxazole/isoxazoline regioisomers. researchgate.netnih.gov

Derivations from Fluoroalkyl Ynones and Binucleophiles

A versatile and highly regioselective approach for synthesizing functionalized fluoroalkyl isoxazoles involves the reaction of fluoroalkyl ynones with binucleophiles, such as hydroxylamine (B1172632). enamine.netnih.govresearchgate.net This strategy allows for the preparation of either 3- or 5-fluoroalkyl-substituted isoxazoles by carefully controlling the reaction conditions. enamine.netnih.gov The key to this regioselectivity lies in directing the initial nucleophilic attack of hydroxylamine to either the α- or β-position of the ynone. researchgate.net

The synthesis can be directed to form two different regioisomers based on the addition mechanism:

1,4-Addition (Michael Addition): This pathway, typically favored in a tetrahydrofuran-water solvent system, leads to the formation of 5-fluoroalkyl-substituted isoxazoles. researchgate.net

1,2-Addition: Conversely, conducting the reaction in aqueous methanol (B129727) promotes the 1,2-addition of hydroxylamine to the carbonyl group, ultimately yielding 3-fluoroalkyl-substituted isoxazoles. nih.govresearchgate.net

This method is not only efficient but also scalable, with successful syntheses demonstrated on a multigram scale. enamine.netresearchgate.net The resulting functionalized isoxazoles serve as valuable building blocks for further chemical elaboration. enamine.net

Table 1: Regioselective Isoxazole Synthesis from Fluoroalkyl Ynones

Reaction Condition Addition Type Primary Intermediate Final Product Reference THF-Water 1,4-Addition Intermediate 7 5-Fluoroalkyl Isoxazole mdpi.com Aqueous Methanol 1,2-Addition Intermediate 8 3-Fluoroalkyl Isoxazole mdpi.com

Employing Chalcones as Starting Materials

Chalcones, or α,β-unsaturated ketones, represent another fundamental class of starting materials for the synthesis of isoxazoles. nih.gov The classical and widely used approach involves the Claisen-Schmidt condensation of an appropriate ketone and aldehyde to form the chalcone (B49325) intermediate. nih.gov

Following their formation, these chalcones are subjected to a cyclization reaction with hydroxylamine hydrochloride, typically in an alkaline medium such as potassium hydroxide (B78521) in ethanol. nih.gov This intermolecular cycloaddition proceeds to furnish the corresponding isoxazole derivatives. nih.gov This method is robust and allows for the synthesis of a diverse array of substituted isoxazoles by varying the functional groups on the initial ketone and aldehyde precursors. nih.gov

Regioselective Synthesis of Trifluoromethylated Isoxazoles

Achieving regioselectivity is a paramount challenge in the synthesis of substituted isoxazoles. The orientation of the trifluoromethyl group and other substituents on the isoxazole ring profoundly influences the molecule's chemical and physical properties.

One of the most common methods for isoxazole synthesis is the [3+2] cycloaddition between a nitrile oxide and an alkyne. wikipedia.org However, controlling the regioselectivity of this reaction can be difficult. nih.gov To address this, strategies have been developed that utilize alkenes bearing a leaving group as substrates, which can effectively control the reaction's regiochemical outcome. nih.gov

A highly efficient and regioselective modern method involves a metal-free, cascade reaction of α,β-unsaturated carbonyl compounds. organic-chemistry.org This process uses sodium triflinate (CF₃SO₂Na) as the trifluoromethyl source and tert-butyl nitrite (tBuONO) as an oxidant and nitrogen-oxygen unit donor. organic-chemistry.org The reaction proceeds via a tandem trifluoromethyloximation, cyclization, and elimination sequence, yielding a wide variety of 4-(trifluoromethyl)isoxazoles with high regioselectivity. organic-chemistry.org Mechanistic studies have confirmed a radical pathway for this transformation. organic-chemistry.org

The reaction of CF₃-ynones with sodium azide (B81097) also offers a switchable pathway to trifluoromethylated isoxazoles. mdpi.comnih.gov While this reaction typically produces triazoles, the addition of an acid catalyst completely changes the reaction's direction to selectively form 5-CF₃-isoxazoles. mdpi.comnih.gov

Synthetic Diversification and Functionalization Strategies

Once the trifluoromethylated isoxazole core is synthesized, its utility can be expanded through various functionalization strategies, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. nih.gov

Inter- and Intra-molecular C-H Functionalization

The C-H bonds on the isoxazole ring, particularly at the 4-position, can be targeted for functionalization. nih.govrsc.org Researchers have developed conditions for intermolecular C-H arylation, which allows for the formation of a new carbon-carbon bond between the isoxazole and an aryl group. nih.gov This provides a direct method for elaborating the core structure. In addition to cross-coupling, complementary processes for structural diversification have been developed through intramolecular cyclization, further expanding the range of accessible derivatives. nih.gov

Formation of Biheteroaryl Systems (e.g., 5-(3-pyrrolyl)-4-(trifluoromethyl)isoxazoles)

A significant diversification strategy involves the conversion of simpler isoxazoles into complex biheteroaryl systems. enamine.netorganic-chemistry.org For instance, 5-alkenyl-4-(trifluoromethyl)isoxazoles, synthesized via the cascade reaction mentioned previously, can be further elaborated. organic-chemistry.org These alkenyl-substituted isoxazoles serve as precursors for the construction of linked heterocyclic rings, such as 5-(3-pyrrolyl)-4-(trifluoromethyl)isoxazoles, demonstrating a powerful method for building molecular complexity. organic-chemistry.org

Introduction of Substituents at Specific Isoxazole Ring Positions

The targeted introduction of substituents at specific positions on the isoxazole ring is crucial for fine-tuning molecular properties. rsc.orgnih.gov The reactivity at the isoxazole 4-position has been explored, leading to the development of conditions for lithiation followed by an electrophile quench, as well as alkoxylation. nih.gov These methods demonstrate useful tolerance to a range of functionalities. nih.gov

Furthermore, a strategy involving isoxazole triflones enables diastereoselective trifluoromethylation at the 5-position using the Ruppert-Prakash reagent (Me₃SiCF₃). nih.gov The resulting adducts can then undergo further functionalization, such as halogenation at the 4-position, to generate highly functionalized isoxazoline derivatives. nih.gov This highlights the utility of activating groups in facilitating the introduction of multiple substituents onto the isoxazole framework. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name 3-(Trifluoromethyl)isoxazol-5-ol Hydroxylamine Tetrahydrofuran Methanol Chalcone Hydroxylamine hydrochloride Potassium hydroxide Ethanol Nitrile oxide Sodium triflinate (CF₃SO₂Na) tert-Butyl nitrite (tBuONO) 4-(Trifluoromethyl)isoxazole Sodium azide 5-CF₃-isoxazole 5-Alkenyl-4-(trifluoromethyl)isoxazole 5-(3-Pyrrolyl)-4-(trifluoromethyl)isoxazole Isoxazole triflone Ruppert-Prakash reagent (Me₃SiCF₃)

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethyl Isoxazol 5 Ol and Its Analogues

Exploration of Reaction Pathways and Intermediate Species

The reactivity of the isoxazole (B147169) ring is influenced by its substituents. The electron-withdrawing nature of the trifluoromethyl group at the C3 position significantly impacts the electronic distribution within the ring, influencing its susceptibility to various chemical transformations.

Studies on related 5-(trifluoromethyl)isoxazoles have shown that their synthesis can be sensitive to the electronic properties of other substituents on the ring. For instance, in the synthesis of 3-aryl-5-trifluoromethylisoxazoles from CF3-ynones, the presence of electron-withdrawing groups on the aryl substituent can lead to higher yields, while electron-donating groups tend to decrease yields. nih.gov This suggests that the electrophilicity of the precursors plays a key role in the formation of the isoxazole ring.

The reaction of CF3-ynones with sodium azide (B81097) can lead to either 4-trifluoroacetyltriazoles or 5-CF3-isoxazoles, with the outcome being switchable by acid catalysis. nih.gov In the absence of an acid catalyst, the reaction favors the formation of triazoles. However, the introduction of an acid promotes the formation of isoxazoles. nih.gov This indicates a mechanistic pathway where protonation likely directs the cyclization towards the isoxazole product.

Intermediate species in isoxazole chemistry are often transient and highly reactive. In [3+2] cycloaddition reactions, which are a common method for isoxazole synthesis, the formation of isoxazoline (B3343090) intermediates has been observed. nih.gov These intermediates can then be transformed into the final isoxazole product through subsequent reaction steps, such as elimination. nih.gov For example, the reaction of an alkene with a dibromo derivative in a less polar solvent resulted in the isolation of an isoxazoline intermediate, which could be converted to the corresponding isoxazole. nih.gov

Computational Chemistry Studies on Reactivity and Regioselectivity

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reactivity patterns and regioselectivity observed in isoxazole chemistry.

Density Functional Theory (DFT) Calculations

DFT calculations have been successfully employed to support proposed reaction mechanisms for the formation of 5-CF3-isoxazoles. nih.gov These calculations can help to rationalize the observed chemoselectivity in reactions where multiple products can be formed. For example, in the acid-switchable synthesis of triazoles and isoxazoles from CF3-ynones and sodium azide, DFT studies have provided insight into the energetic profiles of the competing pathways, explaining the preference for isoxazole formation under acidic conditions. nih.gov

Furthermore, DFT studies at the MPWB1K/6-311G(d,p) level of theory have been used to investigate the mechanism of [3+2] cycloaddition reactions involving trifluoromethylated compounds. nih.gov These studies can predict the regioselectivity of such reactions. For instance, in the reaction of C-phenyl-N-methylnitrone with ethyl trifluoroacetoacetate, DFT calculations correctly reproduced the observed ortho regioselectivity. nih.gov The presence of the trifluoromethyl group was found to accelerate the reaction rate without altering the regioselectivity, which was primarily controlled by the ester group. nih.gov

Analysis of Global and Local Reactivity Indices

Global and local reactivity indices, derived from DFT calculations, provide a quantitative measure of the electrophilic and nucleophilic character of molecules and specific atomic sites within them. rsc.org These indices are valuable for understanding and predicting the outcomes of chemical reactions.

Local reactivity indices, such as local electrophilicity (ωk) and local nucleophilicity (Nk), are used to predict the regioselectivity of reactions. By analyzing these indices for the reactants, it is possible to explain the observed regio- and chemoselectivity in reactions like the radical addition of free radicals to alkenes. rsc.org The analysis of Parr functions, in particular, can provide a rationale for the regioselectivity in certain cycloaddition reactions. nih.gov

Transformations of the Isoxazole Ring and its Substituents

The isoxazole ring and its substituents can undergo a variety of chemical transformations, allowing for the synthesis of diverse and complex molecules.

Ring-Opening Reactions of Isoxazolines and Isoxazoles

The isoxazole ring, despite its aromatic character, can be induced to open under certain conditions, providing access to valuable acyclic intermediates. A notable example is the ring-opening fluorination of isoxazoles. researchgate.netorganic-chemistry.org Treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to the formation of tertiary fluorinated carbonyl compounds through N-O bond cleavage. researchgate.netorganic-chemistry.org This reaction proceeds under mild conditions and tolerates a good range of functional groups. researchgate.netorganic-chemistry.org However, the reaction is dependent on substitution at the C4 position for successful ring-opening. organic-chemistry.org

Reductive ring-opening of isoxazoles is another important transformation. Using methods like catalytic hydrogenation, isoxazoles can be converted to β-enaminones, which are versatile precursors for the synthesis of other heterocyclic systems, such as pyrazoles. mdpi.com

Photochemical reactions can also induce transformations. For instance, the irradiation of 3-phenyl-5-(trifluoromethyl) isoxazole in methanol (B129727) was found to yield 5-methoxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole, indicating a reaction pathway involving the addition of the solvent across the isoxazole ring. wpi.edu

Elaboration and Derivatization of the Isoxazol-5-ol Moiety

The isoxazol-5-ol moiety provides a handle for further functionalization. The hydroxyl group can participate in various reactions, and the ring itself can be elaborated through cycloaddition and other synthetic strategies.

Derivatives of 3-(trifluoromethyl)isoxazole (B8813419) can be synthesized through [3+2] cycloaddition reactions. For example, reacting a nitrile oxide generated from a trifluoromethyl aldoxime with various alkynes leads to a range of 5-substituted-3-(trifluoromethyl)isoxazoles. rsc.org This method has been used to synthesize compounds with various substituents at the 5-position, such as phenyl, bromophenyl, and butanenitrile groups. rsc.org

The synthesis of isoxazole derivatives can be achieved through multi-step sequences. For example, the reaction of halogenoximes with propargyl alcohol can yield hydroxymethyl isoxazoles, which can then be oxidized to the corresponding aldehydes. nih.gov These aldehydes can be further modified, for instance, through deoxofluorination, to introduce other functional groups. nih.gov The development of isoxazolo[5,4-d]pyrimidines as selective Toll-Like Receptor 7 agonists involved a multi-step synthesis starting from commercially available acids or aldehydes, which were converted to oximes and then to N-hydroxyimidoyl chlorides as key intermediates for building the fused ring system. acs.org

A summary of exemplary derivatizations starting from or leading to trifluoromethyl-substituted isoxazoles is presented in the table below.

| Starting Material(s) | Reagents/Conditions | Product | Yield | Reference |

| 3-(trifluoromethyl)isoxazole precursor & 5-hexynenitrile | General procedure for alkyl alkynes | 4-(3-(trifluoromethyl)isoxazol-5-yl)butanenitrile | 73% | rsc.org |

| 3-(trifluoromethyl)isoxazole precursor & phenylacetylene | General procedure for aryl alkynes | 5-phenyl-3-(trifluoromethyl)isoxazole | 96% | rsc.org |

| 3-(trifluoromethyl)isoxazole precursor & 1-ethynyl-4-methoxybenzene | AgNO3 impregnated silica, 5% EtOAc/hexane | 5-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazole | 84% | rsc.org |

| CF3-ynone & NaN3 | Acid catalysis | 5-CF3-isoxazoles | Variable | nih.gov |

| α,β-unsaturated carbonyls, CF3SO2Na, tBuONO | DMSO, sealed tube | 4-(trifluoromethyl)isoxazoles | Moderate to excellent | organic-chemistry.org |

| Halogenoximes & CF3-substituted alkenes | Metal-free [3+2] cycloaddition | 5-trifluoromethylisoxazoles | Good to excellent | nih.gov |

| 3-phenyl-5-(trifluoromethyl) isoxazole | Irradiation at 254nm in methanol | 5-methoxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole | 7% | wpi.edu |

| 4-methyl-5-phenylisoxazole | Selectfluor® in MeCN at 80 °C | α-fluorocyanoketone | Good | researchgate.netorganic-chemistry.org |

Applications in Advanced Organic Synthesis and Materials Science

Utility as Building Blocks for Complex Heterocyclic Scaffolds

The trifluoromethyl-isoxazole motif is a privileged scaffold in organic synthesis, serving as a versatile precursor for a wide array of more complex heterocyclic systems. nih.gov The inherent reactivity of the isoxazole (B147169) ring, combined with the electronic influence of the trifluoromethyl group, allows chemists to construct diverse and intricate molecular architectures. Isoxazoles are among the most frequently used heterocycles in the field of drug discovery. clockss.org

Researchers have demonstrated the utility of these building blocks in various synthetic transformations:

Domino Reactions: A highly efficient asymmetric domino Michael/Mannich [3 + 2] cycloaddition has been developed using isoxazole-containing precursors and N-2,2,2-trifluoroethylisatin ketimines. rsc.org This method yields a new class of complex isoxazole and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindoles, which possess four contiguous stereogenic centers. rsc.org

Multi-component Reactions: Isoxazol-5(4H)-ones, which are tautomers of isoxazol-5-ols, are employed as key intermediates in three-component cyclocondensation reactions to produce a variety of heterocyclic structures. clockss.org These reactions are noted for their efficiency and for avoiding hazardous organic solvents. clockss.org

Ring Transformations: Thermal or microwave-assisted reactions of related fluoroalkyl-substituted heterocycles, such as 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles, can lead to the formation of novel trifluoromethylated ring-fused isoquinolines and 1,3-oxazines. nih.gov This highlights the potential of fluorinated five-membered rings to serve as synthons for different heterocyclic systems through rearrangement and cyclization pathways. nih.gov

Cycloaddition Reactions: Trifluoromethylnitrones, which can be conceptually related to isoxazole precursors, are valuable in [3 + 2] cycloaddition reactions for synthesizing trifluoromethylated heterocycles like isoxazolidines and dihydroisoxazoles. rsc.org

The strategic incorporation of the 3-(trifluoromethyl)isoxazole (B8813419) unit provides a reliable method for introducing both a key heterocyclic motif and a trifluoromethyl group into a target molecule, which is highly desirable in medicinal chemistry and materials science.

Development of Fluoroalkyl-Substituted Azoles for Isosteric Replacement

The introduction of fluorine atoms or trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern drug design. The CF3 group serves as a valuable bioisostere for a methyl group, but it significantly alters the molecule's properties. It can enhance metabolic stability, improve lipophilicity, and modify the electronic nature of the parent compound. nih.govnih.gov Trifluoromethylated amines, for example, have found use as non-basic surrogates for amide bonds. nih.gov

Fluoroalkyl-substituted azoles, including 3-(trifluoromethyl)isoxazoles, are therefore of considerable interest for their potential in isosteric replacement strategies. The isoxazole ring itself is a critical heterocyclic scaffold found in numerous FDA-approved pharmaceuticals. nih.gov By creating fluorinated analogues of biologically active compounds, researchers can fine-tune their pharmacokinetic and pharmacodynamic profiles.

A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles demonstrated their utility by preparing fluorinated analogues of known bioactive compounds such as ABT-418 and ESI-09. nih.gov This approach underscores the value of using trifluoromethyl-isoxazole building blocks to systematically modify existing pharmacophores, potentially leading to drugs with improved efficacy and safety profiles. The synthesis of pyrazole (B372694) derivatives bearing a 3,5-bis(trifluoromethyl)phenyl group has also been shown to yield potent inhibitors of drug-resistant bacteria, further illustrating the power of this substitution pattern in medicinal chemistry. nih.gov

Incorporation into Chiral Catalysts and Asymmetric Induction Processes

While 3-(Trifluoromethyl)isoxazol-5-ol itself is not typically a primary component of chiral catalysts, the trifluoromethyl-isoxazole scaffold is frequently incorporated into complex chiral molecules through asymmetric synthesis. These processes rely on external chiral catalysts to induce stereoselectivity, demonstrating the compatibility of the isoxazole moiety with sophisticated catalytic systems.

Key research findings include:

Asymmetric Cycloadditions: A squaramide-catalyzed asymmetric domino [3 + 2] cycloaddition has been successfully employed to synthesize complex dispirooxindoles that contain both isoxazole and trifluoromethyl groups. rsc.org This reaction proceeds with excellent control over the stereochemical outcome, achieving high diastereoselectivities (>20:1 dr) and enantioselectivities (up to 96% ee). rsc.org

Asymmetric Michael Additions: In a separate study, a chiral bifunctional thiourea (B124793) catalyst was used for the asymmetric Michael addition between a 2-(trifluoromethyl)oxazol-5(2H)-one and 4-nitro-5-styrylisoxazoles. researchgate.net This process creates adjacent CF3-substituted hetero-quaternary and tertiary stereocenters with high yields and excellent enantioselectivity (up to 99% ee). researchgate.net

These examples show that the trifluoromethyl-isoxazole unit can be a key structural element in molecules targeted by asymmetric synthesis. The development of these stereoselective methods provides access to enantiomerically pure compounds containing this valuable scaffold, which is crucial for investigating their interactions with chiral biological systems.

Integration into Fluorescent and Optical Materials (e.g., BODIPY dyes)

The unique electronic properties of the trifluoromethyl-isoxazole moiety make it an attractive component for the design of advanced optical materials, particularly fluorescent dyes. Its incorporation can modulate the photophysical characteristics of a chromophore, such as its absorption and emission wavelengths, quantum yield, and photostability.

A significant application in this area is the integration of trifluoromethyl and isoxazole groups into the structure of BODIPY (boron-dipyrromethene) dyes. These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and exceptional thermal and photochemical stability. mdpi.com

A notable example is the synthesis of 4,4-difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. mdpi.comresearchgate.net This complex BODIPY dye was synthesized via a multi-step process involving the condensation of a trifluoromethyl-substituted pyrrole (B145914) derivative with a phenyl-isoxazole-containing pyrrole, followed by oxidation and complexation with boron trifluoride. mdpi.comresearchgate.net The resulting fluorophore exhibits intense fluorescence in the long-wavelength region of the spectrum (651–662 nm) with a high quantum yield (up to 0.61). mdpi.com The introduction of the trifluoromethyl group is a known strategy to enhance the photostability of BODIPY dyes. nih.gov

The photophysical properties of this isoxazolyl- and trifluoromethyl-substituted BODIPY dye are summarized in the table below.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |

|---|---|---|---|---|

| n-Hexane | 603 | 651 | 0.49 | 48 |

| CH2Cl2 | 610 | 662 | 0.61 | 52 |

| THF | 608 | 659 | 0.59 | 51 |

| Ethyl Acetate | 606 | 658 | 0.70 | 52 |

| Acetonitrile (MeCN) | 604 | 662 | 0.03 | 58 |

Data sourced from Sagitova et al., 2023. mdpi.comresearchgate.net

This successful integration demonstrates the potential of using this compound derivatives as key building blocks for creating novel fluorophores with tailored properties for applications in bioimaging, sensing, and materials science.

Biological Activity and Structure Activity Relationship Sar Studies in Vitro and in Silico

Anticancer Activity Research

Derivatives of 3-(trifluoromethyl)isoxazole (B8813419) have been synthesized and evaluated for their potential to combat various cancers. These studies explore their efficacy against specific cancer cell lines, the cellular mechanisms they trigger, and the molecular targets they interact with.

A series of fully-substituted 4-(trifluoromethyl)isoxazoles were designed and tested for their anti-cancer activities against human breast cancer (MCF-7), murine breast cancer (4T1), and human prostate cancer (PC-3) cell lines. nih.gov Among the synthesized compounds, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) and 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5) showed the most potent activity against MCF-7 cells. nih.gov Compound 2g was identified as the lead molecule, with an IC₅₀ value of 2.63 µM. nih.gov Notably, this compound was found to be approximately eight times more active than its non-trifluoromethylated counterpart, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14) , which had an IC₅₀ of 19.72 µM, highlighting the significant role of the -CF₃ group in enhancing anticancer activity. nih.govnih.govrsc.org

In a separate study, novel oxazol-5-one derivatives incorporating both a chiral trifluoromethyl group and an isoxazole (B147169) moiety were synthesized and evaluated. nih.govresearchgate.net Among these, compound 5t proved to be the most effective against HepG2 human liver cancer cells, demonstrating an IC₅₀ of 1.8 µM. nih.govresearchgate.net This compound was shown to inhibit cell proliferation, migration, and invasion in vitro. nih.gov

Anticancer Activity of Trifluoromethyl-Isoxazole Derivatives

Inhibitory concentration (IC₅₀) values of various trifluoromethyl-isoxazole derivatives against selected cancer cell lines.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 | 2.63 | nih.gov |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5) | MCF-7 | 3.09 | nih.gov |

| Compound 5t | HepG2 | 1.8 | nih.govresearchgate.net |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14) (non-CF₃ analogue) | MCF-7 | 19.72 | nih.govrsc.org |

The mechanisms by which these trifluoromethyl-isoxazole compounds exert their anticancer effects have been a key area of investigation. For the potent 4-(trifluoromethyl)isoxazole derivative 2g , studies involving nuclear staining, apoptosis induction, and cell cycle analysis revealed that it triggers an apoptotic cell death mechanism. nih.govnih.govrsc.org

Similarly, the oxazol-5-one derivative 5t was found to induce cell cycle arrest and apoptosis in HepG2 cells. nih.govresearchgate.net Further investigation into its mechanism showed that it leads to ROS-dependent DNA damage, endoplasmic reticulum stress, and mitochondrial dysfunction, all of which contribute to programmed cell death. nih.gov

Other studies on different isoxazole derivatives, such as 3,4-isoxazolediamides and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, have also demonstrated significant pro-apoptotic activities. nih.gov In tests against the human erythroleukemic K562 cell line, several of these compounds were found to induce high levels of both early and late-stage apoptosis. nih.gov For instance, at a concentration of 100 nM, compound 4 induced apoptosis in 80.10% of K562 cells, while compound 8 (10 µM) and compound 11 (200 µM) resulted in 90.60% and 88.50% apoptosis, respectively. nih.gov

Pro-Apoptotic Activity of Isoxazole Derivatives on K562 Cells

Percentage of apoptotic K562 cells after 72-hour treatment with selected isoxazole derivatives.

| Compound | Concentration | Total Apoptosis (%) | Reference |

|---|---|---|---|

| Compound 4 | 50 nM | 61.40 | nih.gov |

| 100 nM | 80.10 | ||

| Compound 8 | 5 µM | 75.20 | nih.gov |

| 10 µM | 90.60 | ||

| Compound 11 | 100 µM | 65.80 | nih.gov |

| 200 µM | 88.50 |

Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for future drug development. For the potent anti-hepatocellular carcinoma agent 5t , liquid chromatography tandem-mass spectrometry was used to identify Peroxiredoxin 1 (PRDX1) as a potential target. nih.gov This finding was substantiated by cellular thermal shift assays and drug affinity responsive target stability tests, which provided conclusive evidence that compound 5t directly targets PRDX1 and inhibits its enzymatic activity. nih.govresearchgate.net The inhibition of PRDX1 by 5t leads to an increase in the levels of reactive oxygen species (ROS), which in turn causes ROS-dependent apoptosis. nih.gov In vivo experiments confirmed that 5t inhibited mouse tumor growth by increasing oxidative stress. nih.gov

Antimicrobial and Antifungal Efficacy

The trifluoromethyl-isoxazole scaffold has also been explored for its potential to combat microbial and fungal infections. These investigations include assessments of their ability to halt bacterial growth and to disrupt the formation of biofilms, which are communities of microbes that are notoriously resistant to treatment.

Research into isoxazole derivatives has revealed notable antimicrobial activity. mdpi.com A study focusing on new isoxazole derivatives showed that compounds PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) displayed significant antimicrobial effects. mdpi.com Particularly, compound PUB9 was highly active against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) over 1000 times lower than other tested derivatives. mdpi.com

While not isoxazoles, related studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives also underscore the importance of the CF₃ group for antimicrobial potency. nih.gov Investigations into the mode of action for these pyrazole compounds indicated a broad range of inhibitory effects on macromolecular synthesis, suggesting they interfere with fundamental bacterial cell functions. nih.gov

Bacteriostatic Activity of Isoxazole and Pyrazole Derivatives

Minimum Inhibitory Concentration (MIC) values of selected compounds against Gram-positive bacteria.

| Compound | Core Structure | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| PUB9 | Isoxazole | Staphylococcus aureus | 0.12 | mdpi.com |

| Compound 25 | Pyrazole | S. aureus (MRSA) | 0.78 | nih.gov |

| Compound 25 | Pyrazole | Enterococcus faecium | 0.78 | nih.gov |

Biofilms present a significant challenge in treating infections, and compounds that can prevent their formation or eradicate them are of great interest. Several novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective at preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov These compounds were also capable of eradicating preformed biofilms. nih.gov

Another study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives tested their ability to eradicate S. aureus and E. faecalis biofilms. nih.gov Compound 11 from this series showed potent antibiofilm properties, with Minimum Biofilm Eradication Concentration (MBEC) values of 2 µg/mL against both pathogens. nih.gov Research on isoxazole derivatives has also included evaluations of their antibiofilm potential, aiming to develop drugs suitable for treating infected wounds where biofilms are common. mdpi.com

Antibiofilm Activity of Trifluoromethyl-Containing Heterocycles

Minimum Biofilm Eradication Concentration (MBEC) values against Gram-positive bacteria.

| Compound | Core Structure | Bacterial Strain | MBEC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 11 | Pyrazole | Staphylococcus aureus | 2 | nih.gov |

| Compound 11 | Pyrazole | Enterococcus faecalis | 2 | nih.gov |

Antidiabetic and Anti-Obesity Potential (e.g., α-Amylase Inhibitory Activity)

The investigation into the antidiabetic and anti-obesity potential of isoxazole derivatives has identified α-amylase inhibition as a significant mechanism of action. α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia.

Recent studies have focused on newly synthesized trifluoromethylated flavonoid-based isoxazoles for their α-amylase inhibitory effects. In one study, a series of these compounds demonstrated noteworthy inhibition of α-amylase, with efficacies ranging from 64.5 ± 0.7% to 94.7 ± 1.2% at a 50 μM concentration. The potencies, measured as IC₅₀ values, varied from 12.6 ± 0.2 μM to 27.6 ± 1.1 μM. nih.gov

Among the tested compounds, one particular derivative, identified as compound 3b (where R₁ = F, R₂ = H), emerged as the most effective inhibitor. It exhibited an inhibitory potency (IC₅₀ = 12.6 ± 0.2 μM) comparable to that of the standard drug acarbose (B1664774) (IC₅₀ = 12.4 ± 0.1 μM). nih.gov Molecular docking analyses suggest that the trifluoromethyl group plays a crucial role in the binding of these compounds to the active site of the α-amylase enzyme. nih.gov For instance, the trifluoromethyl group on the flavonoid skeleton of one potent inhibitor was involved in a conventional hydrogen bond and two alkyl interactions within the enzyme's binding pocket. nih.gov

These findings underscore the potential of the trifluoromethyl-isoxazole scaffold in developing new agents for managing diabetes and obesity by controlling carbohydrate digestion. nih.gov

Table 1: α-Amylase Inhibitory Activity of Selected Trifluoromethylated Flavonoid-Based Isoxazoles

| Compound | Substituents | % Inhibition (at 50 µM) | IC₅₀ (µM) |

| 3b | R₁ = F, R₂ = H | 94.7 ± 1.2% | 12.6 ± 0.2 |

| 3h | - | - | - |

| 3j | - | - | - |

| 3m | - | - | - |

| Acarbose | Positive Control | - | 12.4 ± 0.1 |

Data sourced from a study on trifluoromethylated flavonoid-based isoxazoles. nih.gov Specific data for compounds 3h, 3j, and 3m were noted as effective but not detailed in the provided search results.

Exploration of Other Biological Activities in Preclinical Models

Isoxazole derivatives have been explored for their immunomodulatory activities, particularly through the modulation of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are critical in the pathogenesis of autoimmune diseases. By acting as inverse agonists on RORγt, certain isoxazole compounds can suppress the expression of pro-inflammatory cytokines like IL-17A.

Research into trisubstituted isoxazoles has led to the discovery of potent RORγt inverse agonists. sigmaaldrich.com Optimization of an initial lead compound resulted in derivatives with significantly increased potency and cellular activity. sigmaaldrich.com For example, compounds 10 and 11 from a focused library induced a 12- and 6.6-fold decrease in IL-17A mRNA levels, respectively, demonstrating a clear immunomodulatory effect at the cellular level. sigmaaldrich.com This activity highlights the potential of the isoxazole scaffold in developing treatments for autoimmune and inflammatory disorders.

The anti-inflammatory potential of isoxazole-containing compounds is closely linked to their ability to antagonize key receptors involved in pain and inflammation signaling, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Ankyrin 1 (TRPA1) ion channels. nih.gov These channels are expressed on nociceptive primary sensory neurons and are crucial regulators of inflammatory processes. nih.gov

A novel oxime derivative containing an isoxazole ring, SZV-1287, was identified as a dual antagonist of TRPA1 and TRPV1 receptors. nih.gov This dual antagonism is significant as these receptors are activated by various inflammatory mediators. nih.gov Furthermore, other research has identified potent TRPV1 antagonists containing a trifluoromethyl group, such as A-425619, which effectively relieves pathophysiological pain associated with inflammation and tissue injury in rat models. researchgate.net The development of isoxazole-based compounds that can modulate these pathways represents a promising strategy for creating new anti-inflammatory therapies. researchgate.netbohrium.com

Small molecules built on the isoxazole scaffold have been shown to influence β-cell differentiation and function, which is critical for developing potential restorative therapies for diabetes. nih.govnih.gov Studies using the isoxazole compound N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (ISX) have revealed its capacity to drive neuroendocrine phenotypes. nih.gov

Research demonstrates that isoxazole treatment in β-cell lines induces genes that support neuroendocrine and mature β-cell characteristics while concurrently suppressing genes associated with proliferation. nih.govnih.govresearchgate.net This suggests a role in promoting a more differentiated, functional β-cell state. Moreover, isoxazole was found to alter β-cell metabolites and protect glucose-responsive signaling pathways, particularly under conditions of lipotoxicity. nih.govnih.gov In a mouse model of β-cell regeneration, treatment with an isoxazole compound led to improved glycemia. nih.govresearchgate.net These findings position isoxazole-based molecules as promising candidates for modulating β-cell fate and function. nih.gov

The trifluoromethyl group is a key feature in several potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor implicated in pain and inflammation. nih.gov One such compound, A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], is a novel, potent, and selective TRPV1 antagonist. nih.gov It effectively blocks the activation of the channel by various stimuli, including capsaicin, heat, and acid. nih.gov In cellular assays, A-425619 potently blocked capsaicin-evoked increases in intracellular calcium in cells expressing human TRPV1 receptors with an IC₅₀ of 5 nM. nih.gov

The potency of trifluoromethyl-containing compounds is often significantly higher than earlier antagonists. For example, A-425619 was found to be 25- to 50-fold more potent than the classic antagonist capsazepine. nih.gov Other isoxazole-related structures have also been identified as potent TRPV1 antagonists. nih.gov This line of research indicates that incorporating a trifluoromethyl group into isoxazole or related scaffolds is a viable strategy for developing highly effective TRPV1 antagonists for therapeutic use. researchgate.netnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

The structure-activity relationship (SAR) of trifluoromethyl-isoxazole derivatives has been extensively studied across various biological targets, revealing key structural requirements for potency and selectivity.

For Anticancer Activity: In a series of 4-(trifluoromethyl)isoxazoles designed as anticancer agents, the presence and position of substituents on the isoxazole core were critical for activity. One study found that replacing a phenyl ring with a 2-thienyl substituent at either the 3rd or 5th position of the isoxazole core enhanced anticancer activity against multiple cancer cell lines. nih.gov The effect was more pronounced when the thienyl group was at the 5th position. nih.gov The lead compound from this series, 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole), was found to be nearly 8 times more active (IC₅₀ = 2.63 μM against MCF-7 cells) than its non-trifluoromethylated analog (IC₅₀ = 19.72 μM). researchgate.netnih.gov This highlights the significant contribution of the CF₃ group to the compound's enhanced anticancer potency. researchgate.net

Table 2: SAR of 4-(Trifluoromethyl)isoxazoles as Anticancer Agents (MCF-7 Cell Line)

| Compound | Core Structure | Key Substituents | IC₅₀ (µM) |

| 14 | Isoxazole | 3-(3,4-dimethoxyphenyl), 5-(thiophen-2-yl) | 19.72 |

| 2g | 4-(Trifluoromethyl)isoxazole | 3-(3,4-dimethoxyphenyl), 5-(thiophen-2-yl) | 2.63 |

| 5 | 4-(Trifluoromethyl)isoxazole | 3-(thiophen-2-yl), 5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl) | 3.09 |

Data sourced from studies on isoxazole-based anticancer agents. nih.govresearchgate.net

For α-Amylase Inhibitory Activity: In the context of trifluoromethylated flavonoid-based isoxazoles, SAR analysis revealed that the substitution pattern on the flavonoid's aromatic ring B significantly influences α-amylase inhibitory activity. The presence of a fluorine atom at the R₁ position (compound 3b ) resulted in the most potent inhibitory activity in the series. nih.gov Molecular docking confirmed that the trifluoromethyl group itself is directly involved in interactions with key amino acid residues in the enzyme's active site, contributing significantly to the binding affinity. nih.gov

For RORγt Inverse Agonism: For trisubstituted isoxazoles designed as RORγt inverse agonists, SAR studies focused on modifications at the C-4 and C-5 positions of the isoxazole ring. sigmaaldrich.com These studies, guided by X-ray crystallography, led to the optimization of an initial lead compound, resulting in derivatives with approximately 10-fold increases in potency and promising pharmacokinetic properties. sigmaaldrich.com The goal was to improve RORγt activity while mitigating off-target effects on other receptors like PPARγ. sigmaaldrich.com

This body of research demonstrates that the trifluoromethyl-isoxazole scaffold is a highly tunable platform. The inclusion of the trifluoromethyl group often enhances biological activity, while further modifications to other parts of the molecule allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles for a wide range of therapeutic targets. sigmaaldrich.comnih.gov

Influence of the Trifluoromethyl Group on Biological Efficacy

The trifluoromethyl group is a cornerstone in drug design, known for its ability to modulate key pharmacological properties such as lipophilicity, metabolic stability, and binding affinity. rsc.org In the context of isoxazole derivatives, the presence of a CF3 group has been shown to substantially enhance their biological activity, particularly their anti-cancer effects.

A notable study demonstrated that a 4-(trifluoromethyl)isoxazole derivative, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole , exhibited an anti-cancer activity nearly eight times greater than its non-trifluoromethylated counterpart against the MCF-7 breast cancer cell line. rsc.orgnih.gov This heightened efficacy underscores the pivotal role of the CF3 group in improving the pharmacological profile of isoxazole-based compounds. rsc.orgnih.gov The enhanced activity is attributed to the unique electronic properties and metabolic stability conferred by the trifluoromethyl group. rsc.org

Table 1: Comparison of IC50 Values for Trifluoromethylated vs. Non-Trifluoromethylated Isoxazoles Against MCF-7 Cell Line

| Compound | Presence of CF3 Group | IC50 (μM) | Reference |

|---|---|---|---|

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Yes | 2.63 | nih.gov |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | No | 19.72 | rsc.orgnih.gov |

Impact of Substituent Patterns on Pharmacological Profiles

The pharmacological profile of trifluoromethylated isoxazoles is not solely dependent on the CF3 group but is also heavily influenced by the nature and position of other substituents on the isoxazole ring. Structure-activity relationship (SAR) studies have revealed that modifications at various positions can lead to significant changes in biological activity.

For instance, in a series of 4-(trifluoromethyl)isoxazoles evaluated for anti-cancer properties, the placement of a 2-thienyl group had a pronounced effect. rsc.org Attaching the 2-thienyl substituent at the 5th position of the isoxazole core resulted in superior anti-cancer activity compared to its placement at the 3rd position. rsc.org However, further substitution at the 3rd position with a bulky 1-naphthyl group, while keeping the 2-thienyl at the 5th position, led to a decrease in activity. rsc.org

In a different study focusing on trifluoromethylated flavonoid-based isoxazoles as α-amylase inhibitors, halogen substitutions at the para position of a phenyl ring attached to the isoxazole core were shown to be beneficial for inhibitory activity. nih.gov Specifically, a fluorine substituent in this position resulted in the most potent compound in the series. nih.gov

Table 2: Effect of Substituent Patterns on the Biological Activity of Trifluoromethylated Isoxazoles

| Core Structure | Substituent Variation | Observed Activity | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)isoxazole | 2-thienyl at C5 vs. C3 | C5 substitution showed better anti-cancer activity. | rsc.org |

| 4-(Trifluoromethyl)isoxazole | 1-naphthyl at C3 (with 2-thienyl at C5) | Decreased anti-cancer activity. | rsc.org |

| Trifluoromethylated flavonoid-isoxazole | Halogen at para-position of phenyl ring | Significant α-amylase inhibition. | nih.gov |

In Silico Modeling for Biological Evaluation

Computational methods are integral to modern drug discovery, providing valuable predictions of a molecule's biological behavior before its synthesis. For trifluoromethylated isoxazoles, in silico modeling has been instrumental in understanding their interactions with biological targets and predicting their pharmacokinetic profiles. rsc.orgnih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For trifluoromethylated isoxazole derivatives, docking studies have been crucial in elucidating their mechanism of action.

In studies of anti-cancer 4-(trifluoromethyl)isoxazoles, molecular docking simulations were performed to understand their binding interactions within target proteins. rsc.orgnih.gov Similarly, for a series of trifluoromethylated flavonoid-based isoxazoles, docking was used to investigate their binding mode with the α-amylase enzyme. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the ligand's affinity and activity. nih.gov For example, docking studies on other isoxazole derivatives have identified specific amino acid residues involved in binding to targets like cyclooxygenase (COX) enzymes. nih.gov

Induced Fit Analysis for Ligand-Receptor Interactions

While standard molecular docking treats the receptor as a rigid entity, induced fit docking (IFD) accounts for the flexibility of the protein's active site upon ligand binding. This approach provides a more realistic model of the ligand-receptor interaction.

For the highly active anti-cancer compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole , induced fit analysis was conducted to further support the role of the trifluoromethyl group in enhancing its biological activity. rsc.orgnih.gov This type of analysis helps to refine the understanding of how the ligand and receptor adapt to each other to form a stable complex, offering deeper insights than rigid docking alone.

ADME Prediction in silico (excluding specific values)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the drug-likeness of a compound. These predictions help to identify potential liabilities early in the drug discovery process.

ADME studies were performed for promising anti-cancer 4-(trifluoromethyl)isoxazoles to support their potential as therapeutic agents. rsc.orgnih.gov Generally, these predictions assess various molecular properties and compliance with established rules for drug-likeness, such as Lipinski's rule of five. nih.govresearchgate.net For instance, in silico tools can predict a compound's oral bioavailability, its ability to cross the blood-brain barrier, and its potential to be metabolized by key enzymes like cytochrome P450s. nih.govmdpi.com These predictions are qualitative assessments that guide the selection and optimization of lead compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (including 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 3-(Trifluoromethyl)isoxazol-5-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive structural analysis.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a derivative, (3-(trifluoromethyl)isoxazol-5-yl)methanol, shows a singlet at approximately 6.50 ppm, which is characteristic of the proton at the 4-position of the isoxazole (B147169) ring. rsc.org The hydroxyl proton appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. In a derivative of 3-(trifluoromethyl)isoxazole (B8813419), the carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms. For instance, in 5-phenyl-3-(trifluoromethyl)isoxazole, the CF₃ carbon signal is a quartet at approximately 119.9 ppm with a coupling constant (J) of around 271.1 Hz. rsc.org The isoxazole ring carbons also show characteristic shifts.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The trifluoromethyl group in 3-(trifluoromethyl)isoxazole derivatives typically exhibits a sharp singlet in the ¹⁹F NMR spectrum. In CDCl₃, the chemical shift for the CF₃ group in compounds like 5-phenyl-3-(trifluoromethyl)isoxazole is observed at approximately -63.7 ppm. rsc.org This distinct signal confirms the presence of the trifluoromethyl group. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it a powerful tool for detecting subtle structural changes. nih.govnih.gov

Table 1: Representative NMR Data for 3-(Trifluoromethyl)isoxazole Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | ~6.50 | Singlet | - | H-4 of isoxazole ring | rsc.org |

| ¹³C | ~119.9 | Quartet | ~271.1 | CF₃ | rsc.org |

| ¹⁹F | ~-63.7 | Singlet | - | CF₃ | rsc.org |

Note: Data is for a derivative, (3-(trifluoromethyl)isoxazol-5-yl)methanol, in CDCl₃. Actual shifts for this compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a derivative, 1-(3-(trifluoromethyl)isoxazol-5-yl)ethan-1-ol, shows a broad absorption band in the region of 3423 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org Other characteristic peaks include those for C=N and C-O stretching within the isoxazole ring, and strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically observed in the 1300-1100 cm⁻¹ region. rsc.orgmdpi.com

Table 2: Key IR Absorption Bands for a 3-(Trifluoromethyl)isoxazole Derivative

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3423 | O-H Stretch (broad) | Hydroxyl (-OH) | rsc.org |

| ~1599 | C=N Stretch | Isoxazole Ring | rsc.org |

| 1300-1100 | C-F Stretch | Trifluoromethyl (-CF₃) | rsc.orgmdpi.com |

Note: Data is for 1-(3-(trifluoromethyl)isoxazol-5-yl)ethan-1-ol.

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. Using Electrospray Ionization (ESI), a soft ionization technique, the molecule can be observed as its protonated form [M+H]⁺ or as an adduct with other ions like sodium [M+Na]⁺. For example, the sodium adduct of a derivative, 1-(3-(trifluoromethyl)isoxazol-5-yl)ethan-1-ol, was observed with a calculated m/z of 232.0556 for [C₈H₁₀F₃NO₂Na]⁺, closely matching the found value of 232.0551. rsc.org This level of accuracy confirms the elemental composition of the molecule.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

While methods for synthesizing substituted isoxazoles are well-established, the future for preparing 3-(Trifluoromethyl)isoxazol-5-ol lies in developing more efficient, sustainable, and scalable strategies. Current research often relies on multi-step processes or harsh reagents. rsc.orgrsc.org Future methodologies should aim to overcome these limitations.

Key areas for development include:

Metal-Free Catalysis: Moving away from expensive and toxic heavy metal catalysts is a significant goal in green chemistry. rsc.org Research into metal-free cascade reactions, which form multiple chemical bonds in a single sequence, could provide a direct and atom-economical route to the target molecule. rsc.orgorganic-chemistry.org For instance, developing a metal-free strategy using readily available starting materials like chalcones with an inexpensive trifluoromethyl source (e.g., CF3SO2Na) and an oxidant could be a promising avenue. rsc.orgrsc.orgorganic-chemistry.org

Flow Chemistry and Continuous Processing: Continuous flow synthesis offers enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.net Developing a flow-based synthesis for this compound would enable better control over reaction parameters, potentially leading to higher yields and purity, and facilitating large-scale production for industrial applications. researchgate.net

Acid-Switchable Synthesis: Recent studies have shown that the reaction of certain trifluoromethylated precursors can be switched to produce either triazoles or isoxazoles by the simple addition of an acid catalyst. researchgate.netmdpi.com Exploring similar acid-catalyzed cyclizations could offer a highly selective and "green" pathway to 5-CF3-isoxazoles, potentially adaptable for the synthesis of the isoxazol-5-ol variant. researchgate.netmdpi.com This approach often uses environmentally benign solvents, further boosting its sustainability profile. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Metal-Free Catalysis | Reduced cost, lower toxicity, simplified purification | Designing novel cascade reactions, identifying efficient organocatalysts. |

| Flow Chemistry | Enhanced safety, scalability, process control, higher yields | Reactor design, optimization of flow parameters (temperature, pressure, residence time). |

| Acid-Switchable Synthesis | High selectivity, use of green solvents, mild conditions | Investigating reaction mechanisms, expanding substrate scope. |

Discovery of Undiscovered Reactivity Profiles

The chemical behavior of this compound is dictated by the interplay of its three key components: the isoxazole (B147169) ring, the trifluoromethyl group, and the hydroxyl group. While the general reactivity of isoxazoles is known, the specific interactions within this molecule could lead to novel transformations.

Future research should investigate:

N-O Bond Cleavage Reactions: A hallmark of the isoxazole ring is the susceptibility of its weak N-O bond to cleavage under reductive or basic conditions. nih.gov This reaction can unmask a variety of functional groups, making isoxazoles valuable synthetic intermediates. nih.gov For this compound, systematic studies using different cleavage conditions (e.g., hydrogenolysis with Raney Nickel, treatment with Mo(CO)6) could reveal pathways to novel, highly functionalized acyclic compounds that are otherwise difficult to synthesize. nih.gov

Reactivity of the Trifluoromethyl Group: The strongly electron-withdrawing CF3 group significantly influences the reactivity of the isoxazole ring. Future work could explore reactions that leverage this electronic effect, such as selective nucleophilic aromatic substitution reactions at the C4 position, which is activated by the adjacent CF3 group. Furthermore, direct C-H functionalization at other positions on the ring could be explored, a strategy that is gaining traction for modifying heterocyclic compounds. pnas.org

Photochemical Rearrangements: Under UV irradiation, isoxazoles are known to rearrange into other heterocyclic systems, such as oxazoles, via an azirine intermediate. wikipedia.org Investigating the photochemistry of this compound could lead to the discovery of novel photo-cross-linkers or provide access to new trifluoromethylated scaffolds. wikipedia.org

Advanced Computational Design and Predictive Modeling

In silico tools are indispensable in modern chemical research, enabling the rapid and cost-effective design and evaluation of new molecules. researchgate.netmdpi.com For this compound, computational chemistry can guide future research by predicting properties and prioritizing synthetic targets.

Key computational approaches include:

Virtual Library Screening: Using the this compound core, large virtual libraries of derivatives can be generated by adding various substituents. These libraries can then be screened using molecular docking simulations against biological targets of interest (e.g., enzymes, receptors) to identify promising candidates for synthesis. researchgate.netnih.gov This approach accelerates the discovery of new bioactive compounds.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of new drugs and agrochemicals. mdpi.comfrontiersin.org In silico tools can predict the ADMET profiles of virtual derivatives, helping to filter out compounds with poor pharmacokinetic properties or potential toxicity early in the design process, saving significant time and resources. researchgate.netmdpi.comekb.egresearchgate.net

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of this compound in detail. researchgate.net These calculations can help elucidate reaction mechanisms, predict regioselectivity, and rationalize observed chemical behaviors, providing a deeper understanding that guides further experimental work. researchgate.netmdpi.com

Table 2: Application of Computational Tools in Future Research

| Computational Tool | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Virtual screening against protein targets | Binding affinity, interaction modes, lead identification. |

| ADMET Prediction | In silico pharmacokinetics and toxicology | Drug-likeness, bioavailability, potential toxicity issues. frontiersin.org |

| DFT Calculations | Mechanistic studies, reactivity analysis | Reaction pathways, electronic properties, spectroscopic data. |

Expansion of Applications in Interdisciplinary Fields beyond Traditional Medicinal Chemistry

While isoxazoles are prominent in drug discovery, the unique properties imparted by the trifluoromethyl group open doors to applications in a range of interdisciplinary fields. nih.govmdpi.com Future research should actively seek to exploit the potential of this compound and its derivatives in these new arenas.

Potential areas for expansion include:

Agrochemicals: The trifluoromethyl group is a common feature in modern herbicides, insecticides, and fungicides due to its ability to enhance metabolic stability and biological activity. nih.govresearchoutreach.orgjst.go.jp Screening derivatives of this compound for pesticidal activity could lead to the development of new crop protection agents. nih.govresearchgate.net

Materials Science: Isoxazole-containing compounds have been investigated for their use as liquid crystals, dyes, and components in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The trifluoromethyl group can enhance properties like thermal stability and solubility. Future work could involve synthesizing and characterizing polymers or small molecules derived from this compound to assess their potential in advanced materials. researchgate.net

High-Energy Materials: The isoxazole ring, with its nitrogen-oxygen bond, is an energetic moiety. This has led to the investigation of isoxazole derivatives as components of high-energy materials. researchgate.net The introduction of a CF3 group could further modify the energetic properties, suggesting a potential, albeit speculative, avenue for future exploration.

Q & A

Q. What are the most reliable synthetic routes for 3-(Trifluoromethyl)isoxazol-5-ol, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves cycloaddition reactions. For example, nitrile oxides can undergo [3+2] cycloaddition with alkynes to form isoxazole cores, as demonstrated in hypervalent iodine-mediated protocols . Key steps include:

- Precursor preparation : Use of trifluoromethyl-containing nitrile oxides or alkynes.

- Reaction optimization : Adjusting solvents (e.g., dichloromethane), temperature (room temperature to 60°C), and stoichiometry to improve yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating pure products.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Rigorous characterization requires multimodal analysis:

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the isoxazole core?

The -CF₃ group is strongly electron-withdrawing, which:

- Reduces electron density on the isoxazole ring, affecting electrophilic substitution patterns.

- Enhances metabolic stability in biological studies, as seen in analogs like 3-(4-chlorophenyl)isoxazol-5-ol .

- Modifies hydrogen-bonding capacity , impacting solubility and crystallinity (e.g., in X-ray diffraction studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for trifluoromethyl-substituted isoxazoles?

Discrepancies often arise from:

Q. What strategies are effective for assessing the stability of this compound under varying experimental conditions?

Stability studies should include:

- Thermal analysis : TGA/DSC to determine decomposition temperatures (e.g., mp >200°C for some analogs) .

- Hydrolytic stability : Exposure to aqueous buffers (pH 1–13) to identify labile bonds (e.g., ester or amide linkages in prodrug analogs) .

- Oxidative stress tests : Use of H₂O₂ or UV light to simulate degradation pathways .

Q. How can impurities and byproducts in this compound synthesis be systematically identified and quantified?

Advanced impurity profiling involves:

- High-resolution LC-MS/MS : To detect trace byproducts (e.g., chlorinated derivatives from incomplete purification) .

- Reference standards : Use of certified materials (e.g., USP-grade impurities like 4-amino-2-(trifluoromethyl)benzonitrile) for calibration .

- Statistical analysis : Design-of-experiments (DoE) to correlate reaction parameters (e.g., catalyst loading) with impurity levels .

Q. What methodological frameworks are used to evaluate the pharmacological potential of this compound derivatives?

Biological assessment typically includes:

- In vitro assays : Enzymatic inhibition studies (e.g., carboxylesterase activity assays using Notum inhibitors as benchmarks) .

- ADME profiling : Microsomal stability tests and LogP measurements to predict bioavailability .

- Structure-activity relationships (SAR) : Systematic variation of substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to optimize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.